molecular formula C20H23F2N3O4S B2611588 2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897618-25-6

2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2611588
CAS No.: 897618-25-6
M. Wt: 439.48
InChI Key: FKSLWMBSAUMKSB-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl and piperazine moieties, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy group.

    Synthesis of the piperazine derivative: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the fluorophenyl intermediate.

    Sulfonylation: The sulfonyl group is added via a sulfonyl chloride reagent, which reacts with the piperazine derivative to form the sulfonylated intermediate.

    Final coupling: The final step involves coupling the sulfonylated intermediate with an acetamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogenated compounds or organometallic reagents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, particularly in modulating neurotransmitter systems and exhibiting antimicrobial properties. Below are key findings from various studies.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antimicrobial effects against various pathogens. For example:

  • Minimum Inhibitory Concentrations (MICs) for related compounds were found to be as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

Antitumor Activity

The structural characteristics of the compound suggest potential antitumor properties:

  • Research on similar compounds has shown that modifications in the piperazine and fluorophenyl groups can enhance cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have exhibited significant growth inhibition in HT29 colon cancer cells.

Antimicrobial Evaluation

A study focused on the antimicrobial efficacy of structurally similar compounds indicated that specific modifications could significantly improve antibacterial activity. The presence of sulfonamide groups was particularly noted for enhancing biofilm disruption.

Cytotoxicity Assays

In vitro assays conducted on Jurkat T cells and HT29 cells showed that the presence of electron-donating groups increased cytotoxicity. This finding suggests that the fluorophenyl and piperazine components of the compound may similarly enhance antitumor properties.

Data Tables

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)ethylamine
  • 4-(2-fluorophenyl)piperazine
  • N-(2-(4-fluorophenyl)ethyl)sulfonamide

Uniqueness

Compared to similar compounds, 2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a complex molecule that belongs to the class of piperazine derivatives. These compounds are notable for their diverse biological activities, making them subjects of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19F2N3O3S\text{C}_{18}\text{H}_{19}\text{F}_2\text{N}_3\text{O}_3\text{S}

This structure includes a piperazine ring, a fluorophenyl group, and a sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets.

1. Ryanodine Receptor Activation:
Similar compounds have been shown to act as activators of the ryanodine receptor (RyR), influencing calcium-dependent signaling pathways. This interaction can lead to alterations in intracellular calcium levels, affecting various cellular functions and potentially contributing to therapeutic effects in conditions like cardiac dysfunction and muscle disorders.

2. Serotonin Reuptake Inhibition:
Research indicates that piperazine derivatives can function as serotonin-selective reuptake inhibitors (SSRIs). The presence of the fluorophenoxy group enhances the potency of these compounds in inhibiting serotonin reuptake, which is crucial for treating mood disorders .

Biological Activity

The biological activities associated with this compound include:

Case Studies and Experimental Data

  • Calcium Channel Modulation:
    A study on related piperazine compounds demonstrated their ability to block T-type calcium channels, which play a role in pain modulation. One derivative showed an IC50 value around 4 µM against Cav3.2 channels, indicating significant potential for pain relief applications .
  • In Vivo Efficacy:
    In vivo studies have highlighted the efficacy of similar compounds in inflammatory pain models. The modulation of calcium channels via these derivatives resulted in significant analgesic effects, suggesting that this compound may exhibit similar therapeutic benefits .

Comparative Analysis

CompoundMechanismBiological ActivityReferences
This compoundRyR ActivationPotential antidepressant and analgesic effects,
N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamideRyR ActivationAntidepressant properties
10e (piperazine derivative)Calcium Channel BlockerPain relief

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O4S/c21-16-5-7-17(8-6-16)29-15-20(26)23-9-14-30(27,28)25-12-10-24(11-13-25)19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSLWMBSAUMKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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